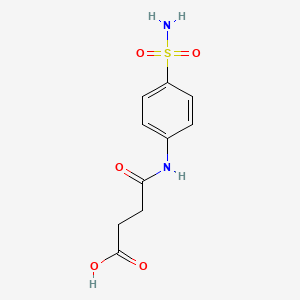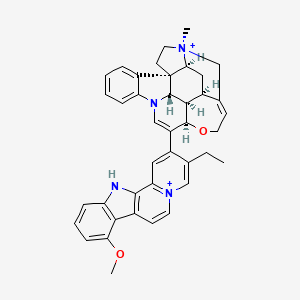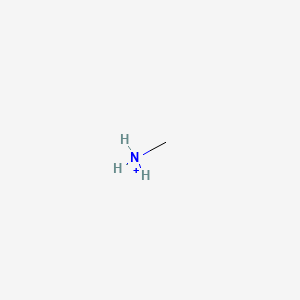
Heptacaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptacaine is synthesized through a multi-step process involving the reaction of heptyloxyphenylcarbamic acid with piperidinium chloride. The synthesis begins with the preparation of heptyloxyphenylcarbamic acid, which is then reacted with piperidinium chloride under controlled conditions to form this compound . The reaction typically requires specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction parameters. The process involves the use of high-purity reagents and solvents to achieve consistent quality. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to ensure its purity and potency .
Análisis De Reacciones Químicas
Types of Reactions: Heptacaine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxide, while reduction can produce this compound alcohol .
Aplicaciones Científicas De Investigación
Heptacaine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the behavior of local anesthetics and their interactions with biological membranes .
Biology: In biological research, this compound is employed to investigate its effects on nerve cells and its potential as a neuroprotective agent .
Medicine: Medically, this compound is used for local anesthesia in various surgical procedures. Its long-acting effects make it particularly useful in procedures requiring prolonged pain relief .
Industry: In the industrial sector, this compound is used in the formulation of topical anesthetic creams and gels. It is also studied for its potential use in developing new anesthetic drugs .
Mecanismo De Acción
Heptacaine exerts its effects by blocking sodium ion channels on nerve cell membranes. This action prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the targeted area. The molecular targets of this compound include specific sodium ion channel sites, which it binds to and inhibits . This inhibition reduces the passage of sodium ions through the channels, thereby blocking nerve signal transmission .
Comparación Con Compuestos Similares
Heptacaine is unique among local anesthetics due to its long-acting effects and high potency. Similar compounds include:
Lidocaine: A widely used local anesthetic with a shorter duration of action compared to this compound.
Bupivacaine: Known for its long-acting effects, similar to this compound, but with different pharmacokinetic properties.
Tetracaine: Another potent local anesthetic with a longer duration of action, but it is less commonly used than this compound.
This compound’s uniqueness lies in its specific chemical structure, which provides a balance between potency and duration of action, making it a valuable compound in various medical and research applications .
Propiedades
Número CAS |
55792-21-7 |
|---|---|
Fórmula molecular |
C21H35ClN2O3 |
Peso molecular |
399.0 g/mol |
Nombre IUPAC |
2-piperidin-1-ylethyl N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-11-17-25-20-13-8-7-12-19(20)22-21(24)26-18-16-23-14-9-6-10-15-23;/h7-8,12-13H,2-6,9-11,14-18H2,1H3,(H,22,24);1H |
Clave InChI |
FPPCQURAUSZVBZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
SMILES canónico |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCCCC2.Cl |
Números CAS relacionados |
76629-85-1 (parent) |
Sinónimos |
heptacaine N-(2-(2-heptyloxyphenylcarbamoyloxy)-ethyl)dimethylammonium chloride N-(2-(2-heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N'-(3-fluorophenyl)-N-(3-pyridinyl)butanediamide](/img/structure/B1206747.png)
![N-[(4-methoxyphenyl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B1206748.png)


![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)


